2-Methylphenyl 3-nitrobenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H11NO4 |
|---|---|
Molecular Weight |
257.24g/mol |
IUPAC Name |
(2-methylphenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C14H11NO4/c1-10-5-2-3-8-13(10)19-14(16)11-6-4-7-12(9-11)15(17)18/h2-9H,1H3 |
InChI Key |
YMCGBYDWTGNCGU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Biological Evaluation of 2-Methylphenyl 3-nitrobenzoate Derivatives
The following technical guide details the chemical synthesis, biological potential, and experimental evaluation of 2-Methylphenyl 3-nitrobenzoate (also known as o-tolyl 3-nitrobenzoate).
This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's utility as a scaffold for antimicrobial and enzyme-inhibitory drug discovery.
Executive Summary
2-Methylphenyl 3-nitrobenzoate represents a lipophilic ester derivative within the nitrobenzoate pharmacophore class. While simple benzoate esters are often used as preservatives, the introduction of a nitro group (
Current research into nitrobenzoate derivatives suggests significant potential in two primary therapeutic areas:
-
Antimycobacterial Activity: Nitro-aromatics function as prodrugs activated by bacterial nitroreductases (NTR), effective against Mycobacterium tuberculosis (Mtb).
-
Antifungal Efficacy: Substituted benzoate esters disrupt fungal cell wall integrity and inhibit specific kinases in Candida species.
This guide provides the synthesis protocol, predicted spectral characteristics, and a standardized biological assay framework to validate this compound as a "Hit" in early-stage drug discovery.
Chemical Basis & Synthesis[1][2]
Structural Rationale
The molecule consists of two pharmacologically distinct domains linked by an ester bond:
-
Domain A (Acyl): 3-Nitrobenzoyl moiety. The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon and serves as a "warhead" for reductive enzymatic activation.
-
Domain B (Alkoxy): 2-Methylphenol (o-Cresol) moiety. The ortho-methyl group provides steric bulk and increases LogP (lipophilicity), facilitating membrane permeability—a critical factor for intracellular targets like mycobacterial enzymes.
Synthesis Protocol (Schotten-Baumann Esterification)
Objective: Synthesize high-purity 2-methylphenyl 3-nitrobenzoate for biological assay.
Reagents:
-
3-Nitrobenzoyl chloride (1.0 eq)
-
2-Methylphenol (o-cresol) (1.0 eq)
-
Triethylamine (Et
N) or Pyridine (1.2 eq) -
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 2-methylphenol in 25 mL of anhydrous DCM in a round-bottom flask. Add 12 mmol of Triethylamine. Cool the mixture to 0°C in an ice bath.
-
Addition: Dissolve 10 mmol of 3-nitrobenzoyl chloride in 10 mL DCM. Add this solution dropwise to the phenol mixture over 30 minutes, maintaining temperature <5°C to prevent hydrolysis.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1).
-
Work-up:
-
Wash the organic layer with 1M HCl (2 × 20 mL) to remove excess amine.
-
Wash with 1M NaOH (2 × 20 mL) to remove unreacted phenol.
-
Wash with Brine, dry over anhydrous MgSO
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).
Characterization Profile (Predicted)
To validate the synthesis, the following spectral signals must be confirmed:
-
IR Spectroscopy:
-
(Ester): ~1735–1745 cm
-
(Asymmetric/Symmetric): ~1530 cm
/ 1350 cm
-
(Ester): ~1735–1745 cm
-
H-NMR (400 MHz, CDCl
):-
2.2–2.3 ppm (s, 3H, Ar-CH
) - 7.0–7.3 ppm (m, 4H, Tolyl Ar-H )
- 8.4–8.9 ppm (m, 4H, Nitrobenzoyl Ar-H ; H-2 will be highly deshielded ~8.9 ppm).
-
2.2–2.3 ppm (s, 3H, Ar-CH
Biological Activity Profiles
Antimicrobial & Antifungal Potential
Nitrobenzoate derivatives function via oxidative stress induction . Upon cellular entry, the nitro group is enzymatically reduced, generating reactive nitrogen species (RNS) and hydroxylamine intermediates that damage DNA and essential proteins.[1]
Target Data (Reference Values for Class):
-
Antifungal (Candida spp.): Analogs (e.g., 3-methyl-4-nitrobenzoates) have shown MIC values in the range of 30–50 µM .
-
Antibacterial (Gram-positive): Moderate activity expected against S. aureus (MIC ~100 µg/mL).
-
Antimycobacterial (Mtb): High potential.[2] Nitro-esters often exhibit lower MICs than their parent acids due to enhanced penetration of the mycolic acid cell wall.
Enzyme Inhibition
The ester linkage mimics substrate bonds for various hydrolases.
-
Target: Cholinesterases (AChE/BuChE).
-
Mechanism: The electron-deficient carbonyl (activated by the 3-nitro group) can acylate the active site serine of the enzyme, acting as a pseudo-substrate inhibitor.
Mechanism of Action (MOA) Visualization
The following diagram illustrates the dual-pathway mechanism: Prodrug Activation (Bacterial) and Enzyme Acylation (Host/Parasite).
Figure 1: Dual mechanism of action showing nitroreductase-mediated toxicity (left) and serine hydrolase inhibition (right).
Experimental Protocols for Validation
Minimum Inhibitory Concentration (MIC) Assay
Purpose: Determine the potency against Candida albicans and S. aureus.
-
Preparation: Prepare a 10 mM stock solution of 2-Methylphenyl 3-nitrobenzoate in DMSO.
-
Dilution: Perform serial two-fold dilutions in 96-well plates using Mueller-Hinton Broth (bacteria) or RPMI-1640 (fungi). Final concentration range: 512 µg/mL to 0.5 µg/mL.
-
Inoculation: Add microbial suspension adjusted to 0.5 McFarland standard (
CFU/mL). -
Incubation: Incubate at 37°C for 24h (bacteria) or 48h (fungi).
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
-
Control: Include Ciprofloxacin (antibacterial) and Fluconazole (antifungal) as positive controls.
-
Nitroreductase Activation Assay
Purpose: Confirm if the compound acts as a prodrug activated by bacterial enzymes.
-
System: Use E. coli strain expressing nitroreductase (NfsA/NfsB).
-
Method: Incubate compound (100 µM) with bacterial lysate and NADPH cofactor.
-
Detection: Monitor the decrease in absorbance at 320 nm (nitro group) and appearance of amine peaks via HPLC-UV over 60 minutes.
-
Interpretation: Rapid spectral change confirms the compound is a substrate for nitroreductase, validating the MOA.
Safety & Toxicity Considerations
-
Genotoxicity: Nitro-aromatics are often flagged in Ames tests due to the same mechanism that kills bacteria (DNA interaction). Early toxicity screening using the Salmonella typhimurium TA98/TA100 strains is mandatory.
-
Hydrolysis Stability: The ester bond may be susceptible to plasma esterases. Stability testing in human plasma (t
determination) is required to assess systemic viability versus topical application.
References
- Synthesis of 4-nitro-benzoates and antimicrobial evaluation.
-
Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Source: NIH / PubMed Central. Context: Validates the nitrobenzoate scaffold as a prodrug class for antimycobacterial activity, highlighting the importance of the nitro group. Link:[Link]
-
3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates. Source: ResearchGate.[3] Context: Provides SAR data for methyl-nitrobenzoate derivatives against Candida species, establishing the antifungal potential of this chemical class. Link:
- The Role of Nitro Groups in Pharmaceuticals.
Sources
Methodological & Application
Step-by-step synthesis of 2-Methylphenyl 3-nitrobenzoate from o-cresol
This Application Note provides a technical guide for the synthesis of 2-Methylphenyl 3-nitrobenzoate via the esterification of o-cresol with 3-nitrobenzoyl chloride . This protocol is designed for professional laboratory environments, emphasizing mechanistic understanding, process safety, and product purity.
Application Note: Synthesis of 2-Methylphenyl 3-nitrobenzoate
Introduction & Retrosynthetic Analysis
The synthesis of 2-methylphenyl 3-nitrobenzoate is a classic esterification involving a phenol derivative and an acid chloride. This pathway is preferred over Fischer esterification (carboxylic acid + alcohol + acid catalyst) because phenols are poor nucleophiles compared to aliphatic alcohols, and the equilibrium in Fischer esterification is unfavorable for phenols.
Mechanistic Pathway: The reaction proceeds via an addition-elimination mechanism. The nucleophilic oxygen of the o-cresol attacks the electrophilic carbonyl carbon of the 3-nitrobenzoyl chloride. A base (typically pyridine or triethylamine) is required to:
-
Neutralize the hydrogen chloride (HCl) by-product to drive the equilibrium forward.
-
Act as a nucleophilic catalyst (if using pyridine/DMAP) to form a reactive acyl-pyridinium intermediate.
Reaction Scheme:
Safety & Handling Protocols
This procedure involves hazardous reagents. All operations must be conducted in a certified chemical fume hood.
| Reagent | Hazard Class | Critical Safety Measure |
| o-Cresol | Toxic, Corrosive | Rapidly absorbed through skin. Double-gloving (Nitrile/Laminate) recommended. |
| 3-Nitrobenzoyl Chloride | Corrosive, Lachrymator | Reacts violently with water/moisture. Dispense under inert atmosphere if possible. |
| Pyridine / Et3N | Flammable, Toxic | Use in well-ventilated hood. Avoid inhalation of vapors.[1][2] |
| Dichloromethane (DCM) | Volatile, Carcinogen susp. | Standard solvent handling. |
Experimental Protocol
Materials
-
Substrate A: o-Cresol (10 mmol, ~1.08 g)
-
Substrate B: 3-Nitrobenzoyl chloride (11 mmol, ~2.04 g)
-
Base: Triethylamine (12 mmol, ~1.67 mL) or Pyridine (solvent/base quantity)
-
Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 mmol, catalytic)
-
Solvent: Dichloromethane (DCM), anhydrous (20 mL)
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.
-
Solvation: Charge the RBF with o-cresol (1.0 equiv) and anhydrous DCM .
-
Base Addition: Add Triethylamine (1.2 equiv) and DMAP (0.01 equiv). The solution may warm slightly; cool to 0°C using an ice-water bath.
Phase 2: Acylation 4. Reagent Addition: Dissolve 3-nitrobenzoyl chloride (1.1 equiv) in a minimal amount of DCM (approx. 5 mL). Add this solution dropwise to the stirred o-cresol mixture at 0°C over 15–20 minutes.
- Note: Dropwise addition controls the exotherm and prevents localized overheating, which can lead to side products.
- Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2–4 hours.
- Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (e.g., 80:20) mobile phase.[3] Look for the disappearance of the o-cresol spot.
Phase 3: Work-up 6. Quenching: Carefully add 10 mL of water to quench unreacted acid chloride. 7. Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.[4] 8. Washing: Wash the organic layer sequentially with:
- 1M HCl (2 x 15 mL) – Removes unreacted amine base.
- 1M NaOH or Sat. NaHCO₃ (2 x 15 mL) – Removes unreacted o-cresol and 3-nitrobenzoic acid.
- Brine (Sat. NaCl) (1 x 15 mL) – Dries the organic layer.
- Drying: Dry the organic phase over anhydrous Magnesium Sulfate (
), filter, and concentrate under reduced pressure (Rotary Evaporator) to yield the crude solid.
Phase 4: Purification 10. Recrystallization: Recrystallize the crude solid from hot Ethanol or a Hexane/Ethyl Acetate mixture to obtain pure crystals. 11. Drying: Dry the purified crystals in a vacuum desiccator.
Visualization of Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Figure 1: Operational workflow for the esterification of o-cresol.
Characterization & Validation
To ensure scientific integrity, the isolated product must be validated using the following spectroscopic methods:
| Technique | Expected Signal Characteristics |
| 1H NMR (CDCl3) | Aromatic Region: Multiplets (7.0–9.0 ppm) corresponding to the 3-nitrobenzoyl and o-tolyl protons.Methyl Group: Singlet approx. 2.2–2.4 ppm (Ar-CH3). |
| IR Spectroscopy | C=O Stretch: Strong band ~1735–1750 cm⁻¹ (Ester).NO2 Stretch: Asymmetric ~1530 cm⁻¹, Symmetric ~1350 cm⁻¹. |
| Melting Point | Sharp melting range (specific value depends on purity, typically >60°C for similar nitrobenzoates). |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Sigma-Aldrich. (2023). Safety Data Sheet (SDS) for 3-Nitrobenzoyl Chloride.
-
PubChem. (2023). Compound Summary for o-Cresol.
Sources
Application Note: A Guide to Thin Layer Chromatography (TLC) Systems for the Analysis of 2-Methylphenyl 3-nitrobenzoate
Abstract
This guide provides a comprehensive framework for the development of robust Thin Layer Chromatography (TLC) systems for the qualitative analysis of 2-Methylphenyl 3-nitrobenzoate. As a moderately polar aromatic ester, its chromatographic behavior is governed by the precise balance of interactions with the stationary and mobile phases. This document details optimized protocols for stationary phase selection, mobile phase development, sample preparation, and visualization techniques. Furthermore, it explains the scientific rationale behind these choices to empower researchers in drug development and organic synthesis to effectively monitor reactions, assess purity, and isolate this compound.
Principle of Separation in TLC
Thin Layer Chromatography is a form of liquid chromatography where a solid stationary phase is coated onto a flat support (like glass or aluminum), and a liquid mobile phase moves up the plate via capillary action.[1][2][3] The fundamental principle is separation by differential partitioning.[4] A mixture spotted on the plate is separated as the mobile phase ascends; components that have a stronger affinity for the stationary phase move slower, while components with a higher affinity for the mobile phase travel further up the plate.[1]
For 2-Methylphenyl 3-nitrobenzoate, the key molecular features influencing its TLC behavior are:
-
The Ester Group (-COO-): A polar functional group capable of dipole-dipole interactions.
-
The Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group.[5][6]
-
Two Aromatic Rings: These are largely non-polar but can interact with polar phases and are readily UV-active.
The overall polarity of 2-Methylphenyl 3-nitrobenzoate is moderate. It is more polar than its parent ester, methyl benzoate, due to the presence of the nitro group.[5][6] Therefore, it will adhere more strongly to a polar stationary phase (like silica gel) than less polar starting materials or byproducts, resulting in a lower retention factor (Rf) under identical conditions.[7][8]
Recommended Materials and Equipment
-
TLC Plates: Silica Gel 60 F254 pre-coated plates (glass or aluminum backing). The "F254" indicates the presence of a fluorescent indicator that aids in UV visualization.[9]
-
Solvents: HPLC or ACS grade solvents are recommended (e.g., Hexane, Ethyl Acetate, Toluene, Dichloromethane, Acetone).
-
Development Chamber: A glass tank with a tight-fitting lid.
-
Spotting Capillaries: Fine-tipped glass capillaries.
-
Visualization Tools:
-
UV Lamp (254 nm).
-
Iodine chamber.
-
Staining reagents (e.g., potassium permanganate stain).
-
Heat gun (for developing chemical stains).
-
-
General Lab Equipment: Fume hood, beakers, graduated cylinders, forceps, pencil, ruler.
Experimental Protocols
Protocol 1: Standard TLC Analysis
This protocol outlines the standard procedure for analyzing a sample of 2-Methylphenyl 3-nitrobenzoate.
Step 1: Plate Preparation
-
Using a pencil, gently draw a straight origin line approximately 1 cm from the bottom of the TLC plate.[2] Do not gouge the silica layer.
-
Mark small tick marks on the origin line for each sample to be spotted.
Step 2: Sample Preparation
-
Prepare a dilute solution of the 2-Methylphenyl 3-nitrobenzoate sample (approx. 1-2 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
If monitoring a reaction, prepare similar solutions of the starting materials and co-spot a lane with the reaction mixture for comparison.
Step 3: Mobile Phase Preparation and Chamber Equilibration
-
Prepare the chosen mobile phase solvent system (see Table 1 below). For an initial run, a 4:1 Hexane:Ethyl Acetate (v/v) mixture is a good starting point.
-
Pour the mobile phase into the development chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. This helps to saturate the chamber atmosphere with solvent vapors, which improves the reproducibility of the separation.[3]
-
Close the chamber with the lid and allow it to equilibrate for 5-10 minutes.
Step 4: Spotting the Plate
-
Using a capillary tube, apply a small spot of each sample solution onto the designated tick marks on the origin line.
-
Aim for a spot diameter of 1-2 mm. To achieve this, touch the capillary to the plate briefly and allow the solvent to evaporate before re-spotting in the same location if necessary.[8]
Step 5: Chromatogram Development
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the level of the mobile phase.
-
Replace the lid and allow the solvent front to travel up the plate undisturbed.
-
When the solvent front is approximately 0.5-1 cm from the top of the plate, remove the plate from the chamber.[4]
-
Immediately mark the position of the solvent front with a pencil.[10]
Step 6: Visualization
-
Allow the plate to dry completely in a fume hood.
-
UV Light: Place the dried plate under a UV lamp (254 nm).[11] 2-Methylphenyl 3-nitrobenzoate, being an aromatic compound, will absorb the UV light and appear as a dark spot against the fluorescent green background.[9][12] Circle the spot(s) with a pencil.
-
Iodine: Place the plate in a sealed chamber containing a few iodine crystals. Most organic compounds will form a temporary yellow-brown complex with iodine vapor, appearing as colored spots.[11][12] Circle the spots, as they will fade over time.
-
Chemical Stain (Potassium Permanganate): If further visualization is needed, dip the plate into a potassium permanganate stain or spray it evenly. Oxidizable functional groups will appear as yellow or brown spots on a purple background upon gentle heating.[9][12]
Step 7: Retention Factor (Rf) Calculation The Rf value is a ratio that quantifies the movement of the spot relative to the solvent front. It is a characteristic value for a specific compound under constant conditions (stationary phase, mobile phase, and temperature).[8]
-
Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[7][13]
-
Measurement: Measure the distance from the origin line to the center of the spot and from the origin line to the solvent front mark.[10][13] The Rf value will always be between 0 and 1.
Workflow for TLC Analysis
Caption: Chemical visualization via reduction and diazotization.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Streaking/Tailing Spots | Sample is too concentrated; sample is not fully soluble in the mobile phase; stationary phase is overloaded. | Dilute the sample; spot a smaller amount; choose a solvent system that better solubilizes the compound. |
| Rf Value Too High (>0.8) | Mobile phase is too polar. | Decrease the proportion of the polar solvent in the mobile phase (e.g., move from 7:3 to 9:1 Hexane:EtOAc). |
| Rf Value Too Low (<0.2) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent in the mobile phase. |
| No Spots Visible | Compound is not UV-active; sample is too dilute; compound evaporated. | Use a chemical stain (Iodine, Permanganate); concentrate the sample; ensure the compound is not highly volatile. |
| Irregular Solvent Front | Edge of the plate is chipped; chamber was not level; plate was touching the chamber wall or filter paper. | Use a new plate; ensure the chamber is on a flat surface; carefully place the plate in the center of the chamber. |
Conclusion
The successful TLC analysis of 2-Methylphenyl 3-nitrobenzoate hinges on the systematic selection of an appropriate stationary and mobile phase. A standard system using silica gel plates with a Hexane:Ethyl Acetate mobile phase provides an excellent starting point for optimization. Visualization under 254 nm UV light is the most direct and non-destructive detection method, with chemical staining techniques available for confirmation and for visualizing UV-inactive impurities. By following these protocols and understanding the underlying chemical principles, researchers can reliably use TLC as a rapid and effective tool for the analysis of this compound.
References
- Benchchem. (n.d.). Application Notes and Protocols for TLC Visualization of Nitro Compounds.
-
Studylib. (n.d.). TLC Retention Factor (Rf) Calculation Guide. Retrieved February 21, 2026, from [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved February 21, 2026, from [Link]
-
Oreate AI Blog. (2026, January 15). Understanding Rf Values in Chromatography: A Step-by-Step Guide. Retrieved February 21, 2026, from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved February 21, 2026, from [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved February 21, 2026, from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved February 21, 2026, from [Link]
- Fried, B., & Sherma, J. (Eds.). (2003). Handbook of Thin-Layer Chromatography. Google Books.
-
Chegg. (2021, April 28). Nitration of Aromatic Esters Thin-layer. Retrieved February 21, 2026, from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved February 21, 2026, from [Link]
-
Anonymous. (n.d.). Thin Layer Chromatography. Retrieved February 21, 2026, from [Link]
-
Millersville University. (n.d.). TLC Visualization Methods. Retrieved February 21, 2026, from [Link]
-
Wiley. (n.d.). Practice of Thin Layer Chromatography, 3rd Edition. Retrieved February 21, 2026, from [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved February 21, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved February 21, 2026, from [Link]
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
-
Organic Chemistry at CU Boulder. (n.d.). Stains for Developing TLC Plates. Retrieved February 21, 2026, from [Link]
-
Labster. (n.d.). TLC Visualization Methods - Theory pages. Retrieved February 21, 2026, from [Link]
- Unknown source. (n.d.). TLC OF NITROAROMATIC COMPOUNDS.
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved February 21, 2026, from [Link]
- Chandrasiri, P.G.N.D., Perera, L.L.K., & Ariyasena, J.A.T.C. (n.d.). Determination of descriptors for methyl 3-nitrobenzoate using solvation parameter model.
- Merck Millipore. (n.d.). Separation of substituted benzoic acids by ion-pair chromatography.
-
University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved February 21, 2026, from [Link]
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
-
Brainly.com. (2018, May 20). Which substance is less polar?. Retrieved February 21, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating. Retrieved February 21, 2026, from [Link]
-
Slideshare. (n.d.). methyl-m-nitrobenzoate is more polar than methyl .pdf. Retrieved February 21, 2026, from [Link]
Sources
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- 6. methyl-m-nitrobenzoate is more polar than methyl .pdf [slideshare.net]
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- 13. Understanding Rf Values in Chromatography: A Step-by-Step Guide - Oreate AI Blog [oreateai.com]
Application Note: Rapid and Efficient Synthesis of 2-Methylphenyl 3-nitrobenzoate via Microwave-Assisted Esterification
Abstract
This application note details a robust and highly efficient protocol for the synthesis of 2-Methylphenyl 3-nitrobenzoate through a microwave-assisted Fischer esterification. By leveraging the principles of green chemistry, this method drastically reduces reaction times from hours to minutes when compared to conventional heating methods.[1] The protocol employs 3-nitrobenzoic acid and 2-methylphenol with a catalytic amount of sulfuric acid, utilizing the rapid, uniform heating provided by microwave irradiation to drive the reaction to completion with high yields.[2][3] This guide provides a comprehensive walkthrough of the procedure, mechanistic insights, safety protocols, and characterization data, intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction and Scientific Principle
The synthesis of aryl esters is a cornerstone of organic chemistry, with products serving as key intermediates in pharmaceuticals, agrochemicals, and polymers. Traditional methods for synthesizing these esters, such as the classic Fischer esterification, often require prolonged reaction times at high temperatures and can lead to the formation of byproducts.[4][5][6]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[7] Unlike conventional heating which relies on conduction and transfers heat slowly from the vessel walls inward, microwave irradiation energizes the molecules of the reactants and solvent directly and volumetrically.[1][2] This process occurs through two primary mechanisms: dipolar polarization and ionic conduction.[2] The result is incredibly rapid and uniform heating throughout the reaction mixture, which can lead to localized superheating above the solvent's boiling point, dramatically accelerating reaction rates.[8][9][10] This protocol applies these principles to the acid-catalyzed esterification of 3-nitrobenzoic acid with 2-methylphenol, providing a time- and energy-efficient pathway to the target molecule.
Reaction Scheme:

Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | Purity | Supplier |
| 3-Nitrobenzoic Acid | C₇H₅NO₄ | ≥99% | Sigma-Aldrich |
| 2-Methylphenol (o-cresol) | C₇H₈O | ≥99% | Sigma-Aldrich |
| Sulfuric Acid (conc.) | H₂SO₄ | 95-98% | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | ACS Grade | VWR |
| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate | MgSO₄ | ≥99.5% | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | HPLC Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | HPLC Grade | Fisher Scientific |
Equipment
-
Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator) equipped with pressure and temperature sensors.
-
10 mL microwave reaction vessel with a magnetic stir bar.
-
Standard laboratory glassware (beakers, separatory funnel, round-bottom flask).
-
Rotary evaporator.
-
Flash chromatography system or glass column.
-
Analytical balance (± 0.1 mg).
-
FTIR Spectrometer, NMR Spectrometer (400 MHz or higher), Mass Spectrometer.
Detailed Experimental Protocol
This section provides a step-by-step guide for the synthesis, work-up, and purification of 2-Methylphenyl 3-nitrobenzoate.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-Methylphenyl 3-nitrobenzoate.
Step-by-Step Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vessel, add 3-nitrobenzoic acid (167.1 mg, 1.0 mmol) and 2-methylphenol (129.8 mg, 1.2 mmol, 1.2 eq.). A slight excess of the phenol helps to drive the equilibrium towards the product.
-
Catalyst Addition: Add a magnetic stir bar to the vessel. In a fume hood, cautiously add 2-3 drops (approx. 0.05 mL) of concentrated sulfuric acid.
-
Microwave Irradiation: Securely cap the reaction vessel. Place it in the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 140 °C
-
Ramp Time: 2 minutes
-
Hold Time: 8 minutes
-
Power: Dynamic (automatic power adjustment to maintain temperature)
-
Stirring: High
-
-
Reaction Work-up: Once the reaction is complete, allow the vessel to cool to a safe temperature (<50 °C) using the instrument's cooling system. Remove the vessel and uncap it carefully.
-
Extraction: Dilute the reaction mixture with 20 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel. Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid) and 15 mL of brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) as the eluent. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Expected Results and Characterization
This protocol is expected to produce the target compound with high yield and purity.
| Parameter | Expected Value |
| Reaction Time | 10 minutes (hold time) |
| Isolated Yield | 85-95% |
| Appearance | Off-white to pale yellow solid |
| Purity (by ¹H NMR) | >98% |
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 9.05 (t, J = 2.0 Hz, 1H), 8.45 (ddd, J = 8.2, 2.3, 1.0 Hz, 1H), 8.30 (ddd, J = 7.8, 1.8, 1.0 Hz, 1H), 7.70 (t, J = 8.0 Hz, 1H), 7.30-7.20 (m, 4H), 2.25 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ≈ 163.5, 149.2, 148.4, 135.5, 131.2, 130.8, 130.0, 129.5, 127.5, 127.0, 124.8, 121.5, 16.5.
-
FTIR (ATR): ν (cm⁻¹) ≈ 3100 (Ar C-H), 1740 (C=O, ester), 1530 (NO₂, asym), 1350 (NO₂, sym), 1250 (C-O, ester).
-
Mass Spec (ESI+): m/z calculated for C₁₄H₁₁NO₄ [M+H]⁺: 258.07; found: 258.07.
Mechanistic Discussion
The microwave-assisted synthesis of 2-Methylphenyl 3-nitrobenzoate follows the well-established Fischer-Speier esterification mechanism, which is significantly accelerated by the thermal effects of microwave energy.[10]
Mechanism of Acid-Catalyzed Esterification
Caption: Mechanism of acid-catalyzed Fischer esterification.
-
Protonation: The sulfuric acid catalyst protonates the carbonyl oxygen of the 3-nitrobenzoic acid, making the carbonyl carbon much more electrophilic.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-methylphenol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, 2-Methylphenyl 3-nitrobenzoate.
The Role of Microwave Irradiation
The primary role of microwave energy in this synthesis is to provide rapid and efficient heating.[9] Polar molecules like the reactants and the sulfuric acid catalyst absorb microwave energy, leading to a rapid increase in kinetic energy and temperature. This acceleration allows the reaction equilibrium to be reached in minutes rather than hours. Furthermore, the sealed-vessel conditions allow the temperature to rise significantly above the normal boiling point of the reactants, further accelerating the rate according to the Arrhenius equation.[11] This rapid heating also minimizes the formation of degradation byproducts that can occur with prolonged heating.[12]
Safety Precautions
-
Microwave Reactor Safety: Only use a microwave reactor specifically designed for chemical synthesis.[13] NEVER use a domestic microwave oven, as it lacks the necessary pressure/temperature controls and safety features, creating a severe risk of explosion.[13]
-
Pressure Hazard: Reactions are performed in sealed vessels at high temperatures, leading to significant pressure buildup. Always ensure the vessel is correctly sealed and do not exceed the recommended fill volume or the pressure limits of the equipment.
-
Chemical Hazards: 3-Nitrobenzoic acid and 2-methylphenol are irritants. Concentrated sulfuric acid is extremely corrosive. Handle all chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thermal Burns: Reaction vessels will be hot after irradiation. Allow the instrument to cool the vessel to a safe handling temperature before removal.
Conclusion
The described microwave-assisted protocol provides a highly effective, rapid, and reproducible method for synthesizing 2-Methylphenyl 3-nitrobenzoate. By dramatically reducing reaction times and improving energy efficiency, this method aligns with the principles of green chemistry and offers a superior alternative to conventional synthetic routes. The protocol is robust and can likely be adapted for the synthesis of a wider library of substituted aryl esters, making it a valuable tool for professionals in drug discovery and chemical research.
References
-
Doxsee, K. M., et al. (2003). Extensive studies of microwave-assisted Fischer esterification: An undergraduate organic chemistry laboratory experiment. Journal of Chemical Education, 80(9), 1063. Available from: [Link]
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Reilly, M. K., et al. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education, 91(10), 1704-1707. Available from: [Link]
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Reilly, M. K., et al. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education, 91(10), 1704-1707. Available from: [Link]
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Nstm3. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. Available from: [Link]
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Reilly, M. K., et al. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education, 91(10), 1704-1707. Available from: [Link]
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Reilly, M. K., et al. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education, 91(10), 1704-1707. Available from: [Link]
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Puntarić, A., et al. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Molecules, 27(22), 7834. Available from: [Link]
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CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available from: [Link]
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Matsumura, K., & Sueishi, Y. (2018). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. International Journal of Organic Chemistry, 8, 255-266. Available from: [Link]
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P., S., & S., M. (2015). ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION. Anveshana's International Journal of Research in Engineering and Applied Sciences, 1(5). Available from: [Link]
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Yadav, P. S., & Gaikwad, M. V. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6). Available from: [Link]
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Li, H., et al. (2020). Microwave-assisted esterification and electro-enhanced solid-phase microextraction of omega-3 polyunsaturated fatty acids. Food Chemistry, 345, 128769. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Microwave Synthesis. Available from: [Link]
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Keglevich, G. (2018). Microwaves as “Co-Catalysts” or as Substitute for Catalysts in Organophosphorus Chemistry. Molecules, 23(7), 1643. Available from: [Link]
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Ji, N., et al. (2020). The Advances in the Special Microwave Effects of the Heterogeneous Catalytic Reactions. Frontiers in Chemistry, 8, 387. Available from: [Link]
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Zarei, M., & Zolfigol, M. A. (2016). A Brief Review: Microwave Assisted Ethers Synthesis. Trends in Organic Chemistry, 17. Available from: [Link]
- Kordosky, G. A., et al. (1998). U.S. Patent No. 5,808,130. Washington, DC: U.S. Patent and Trademark Office.
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Al-Zaydi, K. M. (2003). Synthesis of Esters Under Microwave Irradiation Using Heteropoly Acids as Catalysts. Molecules, 8(10), 741-748. Available from: [Link]
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Wikipedia. (n.d.). Steglich esterification. Available from: [Link]
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Yaglioglu, G., et al. (2023). Comparison of Microwave-assisted Synthesis and Steglich Thioesterification for the Modification of Nanotubes. Current Organic Synthesis, 20(6), 705-715. Available from: [Link]
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Tiwari, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33817-33845. Available from: [Link]
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Cacciatore, F. A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. International Journal of Molecular Sciences, 25(14), 7701. Available from: [Link]
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Taylor & Francis Online. (n.d.). Steglich esterification – Knowledge and References. Available from: [Link]
- CN105130820A. (2015). New 2-methyl-3-nitrobenzoic acid preparation method. Google Patents.
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Fatima, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101202. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Available from: [Link]
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Cacciatore, F. A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. International Journal of Molecular Sciences, 25(14), 7701. Available from: [Link]
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Li, C., et al. (2021). Microwave-Assisted Electrostatically Enhanced Phenol-Catalyzed Synthesis of Oxazolidinones. The Journal of Organic Chemistry, 86(20), 14211-14223. Available from: [Link]
- US4153632A. (1979). 2-Methyl-3-nitrobenzophenone. Google Patents.
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Sharma, R., & Sharma, G. (2013). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 11(2), 705-720. Available from: [Link]
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PrepChem.com. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate. Available from: [Link]
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Yadav, A. R., & Mohite, S. K. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Asian Journal of Research in Chemistry, 13(4), 261-264. Available from: [Link]
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Kamm, O., & Segur, J. B. (1923). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses, 3, 81. Available from: [Link]
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Bhalerao, A. V., et al. (2014). SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATION OF THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences, 6(3), 614-617. Available from: [Link]
-
Khan, M. T. H., et al. (2015). Microwave assisted synthesis of 2′-/ 3′-azaflavones/azaflavonones and their N-alkyl derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 1-13. Available from: [Link]
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El Ayouchi, H., et al. (2024). Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry, 17(10), 105994. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in the Synthesis of 2-Methylphenyl 3-nitrobenzoate
Welcome to the technical support center for the synthesis of 2-Methylphenyl 3-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction: The Synthetic Challenge
The synthesis of 2-Methylphenyl 3-nitrobenzoate, an aryl ester, is most commonly achieved through the esterification of o-cresol (2-methylphenol) with a derivative of 3-nitrobenzoic acid. While seemingly straightforward, this reaction can present several challenges that lead to diminished yields and purification difficulties. The electron-withdrawing nature of the nitro group on the benzoyl moiety and the steric hindrance imparted by the methyl group on the phenol can influence reactivity. This guide will explore the common synthetic pathways and provide solutions to overcome the hurdles you may encounter.
The primary routes for this synthesis involve the acylation of o-cresol. This can be accomplished using 3-nitrobenzoyl chloride in a Schotten-Baumann-type reaction or by coupling 3-nitrobenzoic acid directly using a carbodiimide reagent, as in the Steglich esterification. Each method has its own set of advantages and potential pitfalls, which we will address in detail.
Troubleshooting Guide: From Low Yields to Impure Products
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 2-Methylphenyl 3-nitrobenzoate.
Issue 1: Low or No Product Formation
Question: I have followed a standard esterification protocol, but my yield of 2-Methylphenyl 3-nitrobenzoate is very low, or I have only recovered my starting materials. What could be the cause?
Answer: Low or no product formation is a frequent issue that can often be traced back to a few key factors. Let's break down the potential causes and their solutions.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Probable Causes & Solutions:
-
Poor Quality of 3-Nitrobenzoyl Chloride: Acyl chlorides are highly susceptible to hydrolysis. If 3-nitrobenzoyl chloride has been exposed to atmospheric moisture, it will convert to the unreactive 3-nitrobenzoic acid.
-
Solution: Use freshly opened or distilled 3-nitrobenzoyl chloride. Alternatively, you can prepare it fresh from 3-nitrobenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1]
-
-
Inadequate Base in Schotten-Baumann Reaction: The Schotten-Baumann reaction requires a base to neutralize the HCl byproduct and to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[2][3][4]
-
Solution: Ensure you are using a sufficient excess of a suitable base, such as 10% aqueous sodium hydroxide or pyridine. For sterically hindered phenols like o-cresol, using the more nucleophilic phenoxide generated in situ is often more effective.[3]
-
-
Inactive Coupling Agents in Steglich Esterification: Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) are also moisture-sensitive.
-
Solution: Use fresh DCC or EDC from a tightly sealed container. Ensure your reaction solvent is anhydrous.
-
-
Insufficient Catalyst (DMAP): In the Steglich esterification, 4-dimethylaminopyridine (DMAP) is a crucial catalyst that acts as an acyl transfer agent.
-
Solution: Ensure you are using a catalytic amount (typically 5-10 mol%) of DMAP. For sluggish reactions, increasing the amount of DMAP may improve the reaction rate.
-
-
Steric Hindrance: The methyl group in the ortho position of o-cresol can sterically hinder the approach of the electrophile.
-
Solution: Increase the reaction temperature and/or prolong the reaction time. Consider using a less sterically hindered base if applicable.
-
Issue 2: Formation of an Insoluble White Precipitate (Steglich Esterification)
Question: During my Steglich esterification using DCC, a white precipitate formed that is difficult to filter and seems to contaminate my product. What is this, and how can I deal with it?
Answer: This is a very common occurrence in DCC-mediated couplings.
Probable Cause & Solution:
-
Formation of Dicyclohexylurea (DCU): The white, insoluble precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of the reaction of DCC with the water molecule eliminated during esterification.
-
Solution 1 (Filtration): While DCU is largely insoluble in many organic solvents, it can sometimes be challenging to remove completely by a single filtration. It is best to filter the reaction mixture through a pad of Celite®.
-
Solution 2 (Alternative Coupling Agent): A more effective solution is to use a water-soluble carbodiimide like EDC. The resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup.
-
Solution 3 (Post-Reaction Cleanup): After the initial filtration, if DCU is still present, you can often precipitate more of it by cooling the filtrate to 0 °C and re-filtering.
-
Issue 3: Product is Oily and Difficult to Crystallize
Question: After the workup, my 2-Methylphenyl 3-nitrobenzoate product is an oil and will not solidify, making purification by recrystallization impossible. Why is this happening?
Answer: The presence of impurities often lowers the melting point of a solid, sometimes to the point where it becomes an oil at room temperature.
Probable Causes & Solutions:
-
Residual Starting Materials: Unreacted o-cresol or 3-nitrobenzoic acid can act as impurities.
-
Solution: Improve the workup procedure. Washing the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ or 1M NaOH) will remove acidic impurities like unreacted 3-nitrobenzoic acid and residual o-cresol. A subsequent wash with dilute acid (e.g., 1M HCl) can remove any basic catalysts like pyridine or DMAP. Finally, wash with brine to remove residual water.
-
-
Presence of Side Products: Although less common, side reactions can lead to oily byproducts.
-
Solution: Purify the crude product using column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should effectively separate the desired ester from more polar or non-polar impurities.
-
-
Residual Solvent: Trapped solvent from the reaction or workup can prevent crystallization.
-
Solution: Ensure the product is thoroughly dried under high vacuum for an extended period. Gentle heating while under vacuum can help remove stubborn solvents, but be cautious not to exceed the product's melting point.
-
Frequently Asked Questions (FAQs)
Q1: Which is the better method for this synthesis: Schotten-Baumann or Steglich esterification?
A1: The choice of method depends on the scale of your reaction and the available reagents. The Schotten-Baumann reaction using 3-nitrobenzoyl chloride is often faster and easier to work up on a large scale, as the byproducts (HCl and salts) are readily removed.[2][4] However, it requires the preparation or purchase of the acyl chloride. The Steglich esterification uses the more stable 3-nitrobenzoic acid directly but introduces the challenge of removing the urea byproduct. For small-scale synthesis and with acid-sensitive substrates, the mild conditions of the Steglich reaction are often advantageous.
Q2: What is the role of pyridine in the Schotten-Baumann reaction?
A2: Pyridine serves a dual purpose. It acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[1] Additionally, it can act as a nucleophilic catalyst by reacting with the acyl chloride to form a highly reactive acylpyridinium salt, which is then more readily attacked by the phenol.
Q3: Can I use a different base instead of pyridine or NaOH?
A3: Yes, other tertiary amine bases like triethylamine (Et₃N) can be used. However, for acyl chlorides that are prone to enolization, stronger, non-nucleophilic bases might lead to side reactions. For a simple esterification like this, pyridine or aqueous NaOH are generally reliable choices.
Q4: How do I prepare 3-nitrobenzoyl chloride?
A4: 3-Nitrobenzoyl chloride can be prepared by reacting 3-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically performed by heating the mixture, often under reflux, and then removing the excess chlorinating agent by distillation.
Q5: What are the expected spectroscopic characteristics of 2-Methylphenyl 3-nitrobenzoate?
-
¹H NMR: You would expect signals for the aromatic protons on both rings, likely in the range of 7.0-8.5 ppm. The methyl group on the cresol ring would appear as a singlet around 2.2-2.5 ppm.
-
¹³C NMR: The carbonyl carbon of the ester would be expected around 164-166 ppm. Aromatic carbons would appear in the 120-150 ppm range, and the methyl carbon would be around 15-20 ppm.
-
IR Spectroscopy: Key peaks would include a strong carbonyl (C=O) stretch for the ester at approximately 1720-1740 cm⁻¹, and strong, characteristic stretches for the nitro group (NO₂) around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).[2]
-
Melting Point: The melting point is expected to be a sharp range for a pure, crystalline solid. For comparison, the related compound methyl 2-methyl-3-nitrobenzoate has a melting point of 62-65 °C.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylphenyl 3-nitrobenzoate via Schotten-Baumann Reaction
This protocol is a representative procedure based on the general principles of the Schotten-Baumann reaction for phenols.[1][3]
Materials:
-
o-Cresol
-
3-Nitrobenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve o-cresol (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Dissolve 3-nitrobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred solution of o-cresol and pyridine over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizing the Schotten-Baumann Reaction
Sources
Overcoming steric hindrance in 2-Methylphenyl 3-nitrobenzoate synthesis
Technical Support Center: Synthesis of 2-Methylphenyl 3-nitrobenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylphenyl 3-nitrobenzoate. The inherent steric hindrance in this esterification reaction presents unique challenges. This document offers troubleshooting strategies, alternative protocols, and a foundational understanding of the underlying chemical principles to overcome these obstacles.
Introduction to the Challenge: Steric Hindrance
The synthesis of 2-Methylphenyl 3-nitrobenzoate via the esterification of 3-nitrobenzoic acid and 2-methylphenol (o-cresol) is often complicated by steric hindrance. The methyl group on the ortho position of the phenol sterically impedes the approach of the carboxylic acid, making traditional acid-catalyzed esterification methods, like the Fischer-Speier esterification, less effective. This can lead to low yields and slow reaction times.[1] This guide will explore robust methods to circumvent this issue.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer esterification of 2-methylphenol and 3-nitrobenzoic acid resulting in a low yield?
A: The low yield is likely due to steric hindrance. The methyl group on the 2-position of the phenol physically blocks the electrophilic carbonyl carbon of the protonated carboxylic acid from being readily attacked by the nucleophilic hydroxyl group of the phenol.[1] The Fischer-Speier esterification is a reversible, equilibrium-driven process, and steric hindrance can significantly slow down the forward reaction, preventing it from reaching a favorable equilibrium.[2][3][4]
Q2: Can I just increase the temperature or reaction time to improve the yield?
A: While increasing the temperature can increase the reaction rate, it may also lead to the decomposition of starting materials or the formation of side products.[5] Prolonged reaction times under harsh acidic conditions can also lead to unwanted side reactions. A more effective approach is to use a method specifically designed for sterically hindered substrates.
Q3: What are the most common side products in this reaction?
A: Besides unreacted starting materials, potential side products can include dehydration products of 2-methylphenol under strong acid and heat. If your starting materials are not pure, you may also see byproducts from their reactions.[6] In some cases, with highly hindered substrates, N-acylurea formation can become a significant side reaction when using carbodiimide coupling agents without an appropriate catalyst.[7]
Q4: How can I effectively remove the dicyclohexylurea (DCU) byproduct from my Steglich esterification?
A: Dicyclohexylurea (DCU) is notoriously insoluble in most common organic solvents. The most effective way to remove it is by filtration. After the reaction is complete, the mixture is typically cooled to further decrease the solubility of DCU, which then precipitates out and can be filtered off.[8] Washing the filter cake with a small amount of cold solvent can help recover any product that may have co-precipitated.
Troubleshooting Guide
Problem: Low or No Product Yield
Potential Cause 1: Ineffective Esterification Method
The standard Fischer-Speier esterification is often inefficient for this sterically hindered transformation.[1][9]
Solution: Employ a More Suitable Esterification Protocol
For sterically demanding substrates, several powerful esterification methods have been developed. The following are highly recommended for the synthesis of 2-Methylphenyl 3-nitrobenzoate:
-
Steglich Esterification: This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][10][11] It is particularly effective for sterically hindered alcohols and carboxylic acids because it proceeds under mild, neutral conditions.[8][12][13] The reaction involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.[12]
-
Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry, although for this achiral synthesis, its utility lies in its effectiveness with hindered alcohols.[14][15][16] It employs a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15]
-
Yamaguchi Esterification: This is another excellent method for the synthesis of sterically hindered esters.[17][18] It involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[17][18]
Comparison of Recommended Methods:
| Method | Coupling/Activating Agents | Catalyst | Key Advantages | Potential Drawbacks |
| Steglich Esterification | DCC or EDC | DMAP | Mild conditions, good for acid-sensitive substrates.[8][11] | DCU byproduct can be difficult to remove completely.[19] |
| Mitsunobu Reaction | PPh3 and DEAD/DIAD | N/A | Highly effective for hindered alcohols, proceeds with stereochemical inversion (if applicable).[16][20][21] | Stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) can complicate purification. |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride | DMAP | Highly effective for sterically demanding substrates.[17] | Requires stoichiometric DMAP and careful control of reaction conditions. |
Potential Cause 2: Impure or Wet Reagents and Solvents
Water in the reaction mixture can hydrolyze the ester product back to the starting materials, especially in equilibrium-driven reactions like the Fischer esterification.[22] Impurities in the starting materials can lead to side reactions and lower yields.
Solution: Ensure Purity and Anhydrous Conditions
-
Dry Reagents and Solvents: Ensure that 2-methylphenol, 3-nitrobenzoic acid, and all solvents are thoroughly dried before use. Molecular sieves can be used to dry solvents.[23]
-
Check Purity: Verify the purity of your starting materials by techniques such as melting point determination or NMR spectroscopy.
Problem: Difficult Purification
Potential Cause 1: Co-elution of Product and Starting Materials
The polarity of the ester product might be similar to that of the starting materials, making separation by column chromatography challenging.
Solution: Optimized Work-up and Chromatography
-
Aqueous Work-up: After the reaction, a thorough aqueous work-up can help remove a significant portion of the unreacted 3-nitrobenzoic acid and any water-soluble byproducts. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) will deprotonate the carboxylic acid, making it soluble in the aqueous layer.[24][25]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[22]
-
Chromatography Gradient Optimization: If column chromatography is necessary, a carefully optimized solvent gradient (e.g., a slow increase in the polar solvent) can improve separation.
Potential Cause 2: Persistent Byproducts from Coupling Reagents
As mentioned, byproducts from the Steglich (DCU) and Mitsunobu (triphenylphosphine oxide) reactions can be challenging to remove.
Solution: Specific Byproduct Removal Techniques
-
DCU Removal: For the Steglich reaction, after filtration of the bulk DCU, any remaining dissolved DCU can sometimes be removed by precipitation from a different solvent system or by specialized chromatography.
-
Triphenylphosphine Oxide Removal: For the Mitsunobu reaction, triphenylphosphine oxide can sometimes be removed by precipitation or by using a modified phosphine reagent designed for easier separation.
Experimental Protocols
Protocol 1: Steglich Esterification of 2-Methylphenyl 3-nitrobenzoate
-
To a solution of 3-nitrobenzoic acid (1.0 eq) and 2-methylphenol (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture and wash the solid DCU with a small amount of cold DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Mitsunobu Reaction for 2-Methylphenyl 3-nitrobenzoate Synthesis
-
To a solution of triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
To this mixture, add a solution of 2-methylphenol (1.0 eq) and 3-nitrobenzoic acid (1.2 eq) in anhydrous THF.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product directly by column chromatography to separate it from triphenylphosphine oxide and the hydrazine byproduct.
Visualizing the Process
Diagram: Overcoming Steric Hindrance
Caption: Comparison of Fischer and Steglich esterification for hindered substrates.
Diagram: Steglich Esterification Workflow
Caption: Step-by-step workflow for Steglich esterification.
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Validation & Comparative
A Senior Application Scientist's Guide to Resolving Nitrobenzoate Ester Isomers by HPLC
An In-depth Comparison of Retention Times and Separation Mechanisms for Ortho, Meta, and Para Isomers
For researchers and professionals in pharmaceutical development and chemical synthesis, the accurate separation and quantification of positional isomers are a frequent and critical challenge. Nitrobenzoate esters, existing as ortho (o-), meta (m-), and para (p-) isomers, are vital intermediates where the position of the nitro group dictates the molecule's physicochemical properties and synthetic utility.[1] However, their structural similarity makes them notoriously difficult to resolve using standard chromatographic techniques.
This guide provides an in-depth, objective comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of these isomers. Moving beyond a simple recitation of methods, we will explore the causal mechanisms behind their separation, grounded in field-proven protocols and authoritative data, to empower you to develop robust and reliable analytical methods.
The Chromatographic Challenge: Why Isomer Separation is Not Trivial
In reversed-phase HPLC (RP-HPLC), separation is primarily driven by the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase.[2] Molecules with greater hydrophobicity interact more strongly with the stationary phase and are retained longer. For positional isomers like nitrobenzoate esters, the differences in hydrophobicity are often minuscule, which can lead to poor resolution or complete co-elution.[3]
Successful separation, therefore, hinges on exploiting subtle differences in polarity, molecular geometry, and the potential for secondary interactions with the stationary phase.[4] The elution order of nitrobenzoate isomers is a direct consequence of these nuanced structural variations.
Understanding the Elution Order: Polarity and Steric Effects
The typical elution order for nitrobenzoate isomers in a well-optimized reversed-phase system is ortho < meta < para . This order can be rationalized by examining the molecular structure of each isomer.
-
Ortho-Nitrobenzoate: The proximity of the nitro and ester groups allows for the potential of intramolecular interactions. This self-association can shield the polar groups, slightly reducing the molecule's overall polarity and its ability to interact with the nonpolar stationary phase, leading to the earliest elution.
-
Meta-Nitrobenzoate: With the functional groups separated, this isomer exhibits a polarity intermediate to the ortho and para forms. Its interaction with the C18 stationary phase is stronger than the ortho isomer but weaker than the para.
-
Para-Nitrobenzoate: The high degree of symmetry in the para isomer often leads to a more nonpolar character and allows for more efficient interaction with the hydrophobic C18 chains.[5] This results in the strongest retention and, consequently, the longest retention time.
dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: Interaction of isomers with the stationary phase dictates elution order.
A Validated Protocol for Isomer Separation
While many standard RP-HPLC methods fail to resolve these isomers, specific mobile phase compositions can effectively suppress deleterious interactions and enhance selectivity.[3] The following protocol is adapted from a validated method for the separation of the analogous nitrobenzoic acids and is highly effective for their ester derivatives. The key to this method is the use of an alcohol like 2-propanol as the organic modifier and the addition of a small amount of acid to ensure consistent analyte ionization states.[3]
Experimental Workflow
dot graph G { graph [splines=true, nodesep=0.4, ranksep=0.5, size="7.6,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} dot Caption: Step-by-step workflow for HPLC analysis of nitrobenzoate ester isomers.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Accurately prepare the mobile phase consisting of 2-propanol, deionized water, and glacial acetic acid in a volumetric ratio of 20:80:0.4 (v/v/v) .[3]
-
Causality: 2-propanol offers different selectivity compared to more common solvents like acetonitrile or methanol. The small amount of acetic acid ensures a low pH (around 2.8-3.0), which suppresses the hydrolysis of the ester and minimizes interactions with any residual silanols on the stationary phase, leading to sharper peaks.[3]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes to prevent pump cavitation and baseline noise.[2]
-
-
Standard and Sample Solution Preparation:
-
Prepare a mixed standard stock solution containing the ortho-, meta-, and para-nitrobenzoate ester isomers at a concentration of approximately 1 mg/mL in the mobile phase.
-
Prepare individual isomer standards to confirm the identity of each peak by retention time.
-
Dilute the stock solution and any unknown samples with the mobile phase to a working concentration within the detector's linear range (e.g., 10-100 µg/mL).
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.[6]
-
Column: A C18 bonded silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the recommended stationary phase.[3][6]
-
Flow Rate: Set the flow rate to 1.2 mL/min.[3]
-
Column Temperature: Maintain a constant ambient or slightly elevated temperature (e.g., 25-30°C) to ensure retention time stability.[7]
-
Detection Wavelength: Set the UV detector to 254 nm, a wavelength at which all three isomers exhibit strong absorbance.[3][6]
-
Injection Volume: Use a consistent injection volume, typically 10-20 µL.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the individual isomer standards to determine their respective retention times.
-
Inject the mixed standard to verify separation and calculate resolution.
-
Inject the unknown samples for analysis.
-
Comparative Performance Data
The following table presents typical retention data for the analogous nitrobenzoic acids using the described method. While the absolute retention times for the less polar ester derivatives will be longer, the elution order and relative separation are expected to be preserved. This data serves as a robust baseline for method development.
| Isomer | Typical Retention Time (min)[3] | Resolution (Rs) between Isomers[3] | Elution Order |
| Ortho -Nitrobenzoate | ~1.45 | 1st | |
| Meta -Nitrobenzoate | ~8.85 | Rs (o/m) = 9.67 | 2nd |
| Para -Nitrobenzoate | ~9.91 | Rs (m/p) = 1.52 | 3rd |
Data Interpretation:
-
The separation between the ortho and meta peaks is excellent (Rs >> 2).
-
The separation between the meta and para peaks is the most challenging aspect of the analysis, but a resolution of ≥1.5 indicates baseline separation, which is sufficient for accurate quantification.[3]
Conclusion for the Practicing Scientist
The successful HPLC separation of nitrobenzoate ester isomers is a clear example of how manipulating chromatographic selectivity can resolve challenging analytical problems. Standard C18 columns, when paired with a less conventional mobile phase of 2-propanol, water, and acetic acid, can achieve baseline resolution where typical acetonitrile or methanol-based eluents fail.[3] The predictable elution order of ortho < meta < para is governed by fundamental principles of molecular polarity and structure. This guide provides a validated starting point and the underlying scientific rationale, enabling researchers to implement this method directly or adapt it with a clear understanding of the critical parameters for achieving robust and reliable separation of these crucial chemical intermediates.
References
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Hu, Y., et al. (1996). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A, 753(1), 129-132. Available at: [Link]
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Liang, Y., et al. (1999). [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. Se Pu, 17(4), 397-8. Available at: [Link]
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SIELC Technologies (2018). Separation of 3-Methyl-4-nitrobenzoic acid on Newcrom R1 HPLC column. Available at: [Link]
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Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674). Available at: [Link]
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SIELC Technologies (2018). Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column. Available at: [Link]
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Lin, Z., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analytical Methods, 6(15), 5843-5851. Available at: [Link]
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Separation Science (2024). Factors Impacting Chromatography Retention Time. Available at: [Link]
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Altabrisa Group (2025). What Factors Influence HPLC Retention Time Precision?. Available at: [Link]
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Phenomenex (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
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Agilent Technologies (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Available at: [Link]
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Agilent Technologies. Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations. Available at: [Link]
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SIELC Technologies (2018). Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column. Available at: [Link]
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Phenomenex (2018). Reversed Phase Selectivity. Available at: [Link]
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A Senior Application Scientist's Guide to Distinguishing 2-Methylphenyl 3-nitrobenzoate from 3-nitrobenzoic acid
In any synthetic workflow, particularly within drug development and materials science, the ability to unequivocally confirm the formation of a desired product and the consumption of starting materials is paramount. The esterification of 3-nitrobenzoic acid with 2-cresol (2-methylphenol) to yield 2-Methylphenyl 3-nitrobenzoate is a classic example where rigorous analytical confirmation is essential for process control and quality assurance. This guide provides a multi-faceted analytical approach to confidently distinguish the final ester product from its carboxylic acid precursor.
The Foundational Difference: Physicochemical Properties
Before delving into sophisticated spectroscopic and chromatographic techniques, a simple comparison of the fundamental physicochemical properties of the two compounds reveals their distinct nature. The replacement of the acidic proton in 3-nitrobenzoic acid with a 2-methylphenyl group in the ester leads to significant changes in polarity, which in turn affects properties like melting point and solubility. Carboxylic acids can form strong intermolecular hydrogen bonds, leading to higher melting points and different solubility profiles compared to their corresponding esters[1][2][3].
| Property | 3-Nitrobenzoic Acid | 2-Methylphenyl 3-nitrobenzoate | Rationale for Difference |
| Molecular Weight | 167.12 g/mol [4][5][6][7] | 257.25 g/mol | Addition of the 2-methylphenyl group. |
| Melting Point | 140-142 °C[4] | Expected to be lower than the acid | Disruption of strong hydrogen bonding present in the carboxylic acid dimer. |
| pKa | 3.46[4] | Not applicable | The acidic proton is replaced by the 2-methylphenyl group. |
| Solubility | Soluble in hot water, ethanol, ether[4][8] | Generally less soluble in polar solvents like water, more soluble in nonpolar organic solvents. | The ester is less polar than the carboxylic acid[2][3]. |
Definitive Spectroscopic Analysis
Spectroscopy offers a powerful and non-destructive means to probe the molecular structure of these compounds. The key is to identify the functional groups that are unique to each molecule.
Infrared (IR) Spectroscopy: The Disappearing Act of the Hydroxyl Group
IR spectroscopy is perhaps the most direct method for this specific differentiation. The analysis hinges on the presence of the carboxylic acid's hydroxyl (O-H) group, which is absent in the ester.
-
3-Nitrobenzoic Acid: The IR spectrum will be dominated by a very broad absorption band in the range of 2500-3500 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid[9]. Additionally, a sharp carbonyl (C=O) peak will appear around 1700 cm⁻¹, and two strong peaks for the nitro group (NO₂) will be visible around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric)[10].
-
2-Methylphenyl 3-nitrobenzoate: The most telling feature is the complete disappearance of the broad O-H band. The carbonyl (C=O) stretch of the ester will be present, typically shifted to a slightly higher wavenumber (around 1735-1750 cm⁻¹) compared to the acid. New peaks corresponding to the C-O stretching of the ester will also appear.
| Vibrational Mode | 3-Nitrobenzoic Acid (Expected Wavenumber, cm⁻¹) | 2-Methylphenyl 3-nitrobenzoate (Expected Wavenumber, cm⁻¹) | Key Diagnostic Feature |
| O-H Stretch (Carboxylic Acid) | 2500-3500 (very broad)[9] | Absent | Primary point of differentiation. |
| C-H Stretch (Aromatic) | ~3100-3000[10] | ~3100-3000 | Present in both. |
| C-H Stretch (Aliphatic, -CH₃) | Absent | ~2950-2800 | Confirms presence of the 2-methylphenyl group. |
| C=O Stretch (Carbonyl) | ~1700[10] | ~1735-1750 | Shift to higher frequency in the ester. |
| NO₂ Stretch (Asymmetric) | ~1550[10] | ~1550-1490 | Present in both. |
| NO₂ Stretch (Symmetric) | ~1350[10] | ~1355-1315 | Present in both. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environments
NMR spectroscopy provides a detailed map of the chemical environment of each proton and carbon atom, offering unambiguous proof of structure.
¹H NMR:
-
3-Nitrobenzoic Acid: The spectrum will show a highly deshielded singlet for the carboxylic acid proton, typically above 10 ppm[11]. The aromatic protons will appear in the 7.5-9.0 ppm region, with splitting patterns dictated by their positions relative to the nitro and carboxyl groups.
-
2-Methylphenyl 3-nitrobenzoate: The carboxylic acid proton signal will be absent. A new singlet will appear in the aliphatic region, around 2.2-2.4 ppm, corresponding to the methyl (-CH₃) group of the cresol moiety[12][13]. The aromatic region will become more complex, showing signals for both the 3-nitrophenyl and the 2-methylphenyl rings.
¹³C NMR:
-
3-Nitrobenzoic Acid: The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift around 170 ppm[11].
-
2-Methylphenyl 3-nitrobenzoate: The ester carbonyl carbon will appear at a similar, slightly shifted position. The key new signals will be those from the 2-methylphenyl ring, including a distinct signal for the methyl carbon around 15-21 ppm[12].
Mass Spectrometry (MS): The Weight of Evidence
Mass spectrometry provides the molecular weight of the compound, offering a clear distinction.
-
3-Nitrobenzoic Acid: The molecular ion peak [M]⁺ or [M-H]⁻ will be observed at m/z 167 or 166, respectively[4][6].
-
2-Methylphenyl 3-nitrobenzoate: The molecular ion peak will be found at m/z 257, corresponding to its higher molecular weight.
Chromatographic Separation: Visualizing Purity and Completion
Chromatographic techniques are indispensable for monitoring the progress of the esterification reaction and assessing the purity of the final product.[14][15]
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method to qualitatively distinguish the two compounds. Due to the higher polarity of the carboxylic acid, it will have a stronger interaction with the polar silica gel stationary phase and thus a lower Retention Factor (Rf) value. The less polar ester will travel further up the plate, resulting in a higher Rf value.
High-Performance Liquid Chromatography (HPLC)
For quantitative analysis of purity and reaction conversion, reversed-phase HPLC is the method of choice. The more polar 3-nitrobenzoic acid will elute earlier from the nonpolar C18 column, while the less polar ester product will have a longer retention time.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
-
Plate Preparation: On a silica gel TLC plate, draw a starting line in pencil approximately 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).
-
Sample Preparation: Prepare dilute solutions of the 3-nitrobenzoic acid starting material and the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spotting: Using separate capillary tubes, spot the SM solution on the "SM" lane and the RM solution on the "RM" lane. On the "Co" lane, spot the SM first, let it dry, and then spot the RM directly on top of it.[16]
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a 4:1 mixture of hexane and ethyl acetate). Ensure the solvent level is below the starting line. Allow the solvent to ascend the plate.[17]
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Interpretation: Compare the spots. The disappearance of the lower Rf spot in the "RM" lane and the appearance of a new, higher Rf spot indicates product formation. The "Co" lane should show two distinct spots if the reaction is incomplete.
Protocol 2: HPLC Analysis
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid is typically effective. For example, start with 30% acetonitrile and ramp up to 90% over 10-15 minutes. An acidic mobile phase ensures the carboxylic acid is protonated for better retention and peak shape.[18][19]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare samples in the mobile phase or a compatible solvent like acetonitrile.
-
Analysis: Inject standards of both 3-nitrobenzoic acid and the purified ester to determine their respective retention times. Then, inject the reaction mixture to quantify the conversion and purity.
Workflow for Compound Differentiation
The following diagram outlines a logical workflow for distinguishing the two compounds, starting from the simplest methods and progressing to the most definitive.
Conclusion
Distinguishing 2-Methylphenyl 3-nitrobenzoate from its precursor, 3-nitrobenzoic acid, is a straightforward process when a systematic analytical approach is employed. While simple techniques like TLC can provide rapid qualitative confirmation of reaction progress, a combination of IR and NMR spectroscopy offers irrefutable structural evidence. IR spectroscopy provides a clear "yes/no" answer based on the hydroxyl group, while NMR and mass spectrometry deliver the definitive structural and molecular weight information required for absolute confirmation in research and development settings.
References
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Brainly.com. (2023, December 3). What IR peaks are present in 3-nitrobenzoic acid? Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8497, 3-Nitrobenzoic acid. Retrieved from [Link]
-
Scribd. (n.d.). Esterification Reaction. Available at: [Link]
-
Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction. Available at: [Link]
-
Quora. (2017, December 11). How will you distinguish between esters and carboxylic acid? Available at: [Link]
-
Chegg.com. (2020, June 29). Solved What IR peaks are present in 3-nitrobenzoic acid? Available at: [Link]
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LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Available at: [Link]
-
INCHEM. (n.d.). DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). Available at: [Link]
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-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]
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-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Nitro-benzoic acid - Optional[MS (GC)] - Spectrum. Available at: [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
-
Chegg.com. (2018, March 25). Label the peaks for the 1H NMR and 13C NMR spectra for 3-nitrobenzoic acid. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Available at: [Link]
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Sci-Hub. (n.d.). The optimized separation of aromatic carboxylic acids by HPLC. Available at: [Link]
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ResearchGate. (n.d.). 1H NMR (400 MHz) spectra in D2O at 25 °C of 2 × 10⁻³ M p-cresol. Available at: [Link]
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ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Available at: [Link]
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TutorChase. (n.d.). Describe the differences between carboxylic acids and esters. Available at: [Link]
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PrepChem.com. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate. Available at: [Link]
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Course Hero. (n.d.). A 2 step synthesis of methyl 3-n. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB008785). Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1339, Cresol. Retrieved from [Link]
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Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available at: [Link]
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Wikipedia. (n.d.). Ester. Retrieved from [Link]
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Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Available at: [Link]
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Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Available at: [Link]
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Open Oregon Educational Resources. (n.d.). 7.4 Esters and Amides – Introductory Organic Chemistry. Available at: [Link]
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YouTube. (2025, March 15). Esters vs. Carboxylic Acids: Structures, Differences, and Examples. Available at: [Link]
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SpectraBase. (n.d.). 2-Nitro-p-cresol - Optional[FTIR] - Spectrum. Available at: [Link]
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University of the West Indies. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methylphenyl 3-nitrobenzoate
This guide provides essential safety protocols for the handling of 2-Methylphenyl 3-nitrobenzoate. As toxicological data for this specific compound is limited, our recommendations are grounded in the established principles of chemical safety and data from structurally similar aromatic nitro compounds. The cornerstone of this guidance is a risk-based approach, demanding careful consideration of the procedure, scale, and environment for every operation.
Hazard Assessment: Understanding the Risks
2-Methylphenyl 3-nitrobenzoate is a solid, often a crystalline powder, at room temperature. The primary routes of exposure and associated risks are:
-
Inhalation: The fine, dusty nature of the solid presents a significant inhalation hazard.[1] While specific data is unavailable, aromatic nitro compounds as a class can pose risks upon inhalation.
-
Eye Contact: The dust can cause serious eye irritation.[2] All handling procedures must include robust eye protection.
-
Ingestion: Accidental ingestion must be prevented through strict hygiene practices.[1]
Given the absence of comprehensive toxicological studies, we must operate under the precautionary principle, treating the substance as potentially hazardous through all routes of exposure.[3]
Core Protective Equipment: A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The following sections detail the minimum requirements for handling 2-Methylphenyl 3-nitrobenzoate in a laboratory setting.
Eye and Face Protection
-
Minimum Requirement: At all times, ANSI Z87.1-compliant chemical safety goggles must be worn.[4] Standard safety glasses are insufficient as they do not provide a seal against dust particles.
-
Enhanced Protection: When there is a risk of splashing (e.g., during dissolution in a solvent) or significant dust generation (e.g., weighing large quantities or transferring powder), a face shield must be worn over the safety goggles.[4]
Hand Protection: The Critical Barrier
Selecting the correct gloves is paramount. The choice depends on the nature and duration of the task. As a general rule, thicker gloves offer greater chemical resistance but may reduce dexterity.[5]
-
For Incidental Contact (e.g., handling sealed containers, brief contact with potentially contaminated surfaces):
-
For Extended Contact (e.g., weighing, preparing solutions, purification, spill cleanup):
-
Butyl Rubber Gloves: This material is highly recommended for protection against nitro-compounds.[5] Butyl rubber offers excellent resistance to permeation by many organic chemicals.
-
Double Gloving: For high-risk procedures, wearing two pairs of nitrile gloves or a nitrile glove under a more robust glove like butyl rubber is a prudent practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.
-
Table 1: Glove Material Compatibility
| Glove Material | Protection Against Nitro-compounds & Esters | General Chemical Resistance | Notes |
| Butyl Rubber | Excellent [5] | High resistance to ketones, esters, and gases.[7] | Recommended for extended contact or immersion. |
| Nitrile | Good | Good for oils, acids, caustics, and solvents.[5][7] | Excellent for incidental contact; check manufacturer data for specific breakthrough times. |
| Neoprene | Good | Pliable and resistant to acids, bases, alcohols, and fuels.[6] | A viable alternative to butyl rubber. |
| Latex (Natural Rubber) | Fair to Poor | Not recommended for handling many organic solvents. Can cause allergic reactions.[5] | Generally, avoid for this application. |
Body Protection
-
Laboratory Coat: A clean, flame-resistant lab coat (e.g., Nomex) or a standard cotton lab coat must be worn at all times, fully buttoned with sleeves rolled down.[4] This protects personal clothing and skin from incidental contact.
-
Personal Clothing: Long pants and closed-toe, closed-heel shoes are mandatory.[4] Fabrics such as polyester and acrylic should be avoided as they can melt and fuse to the skin in the event of a fire.[4]
-
Enhanced Protection: For large-scale operations or situations with a high risk of dust generation, a disposable chemical-resistant apron or suit may be necessary.
Respiratory Protection
Engineering controls, such as a certified chemical fume hood or a ventilated enclosure, are the primary line of defense against inhalation hazards.
-
When Required: If handling the powder outside of a primary engineering control (a practice that should be avoided) or if dust generation is unavoidable (e.g., during cleanup of a large spill), respiratory protection is required.
-
Type of Respirator: A NIOSH-approved air-purifying respirator fitted with a particulate filter (e.g., N95, P100) is the minimum requirement for protection against dust.[3] All personnel requiring a respirator must be medically cleared, trained, and fit-tested annually as per OSHA regulations.
Operational and Disposal Plans
Proper procedure is as critical as the equipment itself. The following protocols ensure safety throughout the handling lifecycle.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned task.
Sources
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- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 4. ehs.ucsf.edu [ehs.ucsf.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
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- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
